2-ethyl-6,7,8-trimethoxy-3H-quinazolin-4-one
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Overview
Description
2-Ethyl-6,7,8-trimethoxy-3H-quinazolin-4-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-6,7,8-trimethoxy-3H-quinazolin-4-one typically involves the condensation of 2-aminobenzoic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the use of o-amino benzamides and thiols in a one-pot intermolecular annulation reaction . This method is advantageous due to its good functional group tolerance and ease of operation.
Industrial Production Methods: Industrial production methods for quinazoline derivatives often involve large-scale synthesis using metal-catalyzed reactions, microwave-assisted reactions, and phase-transfer catalysis . These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6,7,8-trimethoxy-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazolinones to their corresponding dihydroquinazolines.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions include substituted quinazolines, dihydroquinazolines, and quinazoline N-oxides .
Scientific Research Applications
2-Ethyl-6,7,8-trimethoxy-3H-quinazolin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its anti-cancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethyl-6,7,8-trimethoxy-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. Molecular docking studies have shown that quinazoline derivatives can bind to various biological targets, including kinases and transcription factors, thereby modulating their activity .
Comparison with Similar Compounds
- 6,7-Bis(2-methoxyethoxy)-3H-quinazolin-4-one
- 3-Phenylquinazoline-2,4(1H,3H)-dithione
- 2-(4-Bromophenyl)-quinazolin-4(3H)-one
- 2-(4-Chlorophenyl)-quinazolin-4(3H)-one
Comparison: Compared to other quinazoline derivatives, 2-ethyl-6,7,8-trimethoxy-3H-quinazolin-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. Its trimethoxy groups can enhance its solubility and bioavailability, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C13H16N2O4 |
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Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-ethyl-6,7,8-trimethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H16N2O4/c1-5-9-14-10-7(13(16)15-9)6-8(17-2)11(18-3)12(10)19-4/h6H,5H2,1-4H3,(H,14,15,16) |
InChI Key |
COFXKEJFUBMHIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=C(C=C2C(=O)N1)OC)OC)OC |
Origin of Product |
United States |
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